hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Description
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSWSRPTJQXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the hexahydro-pyrrolo[2,1-c]morpholine fused ring system.
- Introduction of the carbothioamide group at the 3-position.
This can be achieved through cyclization of appropriate amino alcohols or amino thiols with suitable electrophiles, followed by functionalization with thiourea or related thioamide precursors.
Specific Synthetic Procedures and Reaction Conditions
Although direct procedures for this compound are scarce in literature, synthesis of related carbothioamide heterocycles and hexahydro-pyrrolo-morpholine analogues provide valuable insights.
Cyclization and Functional Group Introduction
- Starting materials: Amino alcohols or amino thiols that can form the morpholine and pyrrolidine rings.
- Cyclization: Typically performed under reflux or microwave irradiation in polar solvents such as N,N-dimethylformamide (DMF) or acetic acid.
- Thioamide introduction: Reaction with thiourea or cyanothioacetamide derivatives to install the carbothioamide group.
Use of Cyanothioacetamide as a Thioamide Source
Cyanothioacetamide is a key reagent for introducing carbothioamide functionality. Its preparation and use are well documented:
| Yield | Reaction Conditions | Experimental Notes |
|---|---|---|
| 99% | Triethylamine, DMF, 20°C, 8h + 2 days stand | Reaction of bis(methylthio)methylene malononitrile with cyanothioacetamide, followed by acid workup. |
| 93% | Triethylamine, DMF, 20°C, 18h | Similar procedure with slight variation in reaction time and reagent amounts. |
| 89% | Triethylamine, DMF, 20°C, 8h | Consistent yield with minor procedural differences. |
These protocols demonstrate efficient and high-yielding preparation of cyanothioacetamide derivatives, which can be used to functionalize heterocyclic scaffolds with carbothioamide groups.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate cyclization reactions involving thioamide formation:
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using mixtures of n-hexane and ethyl acetate.
- Recrystallization from appropriate solvents (e.g., ethanol, acetonitrile) is used to obtain pure compounds.
- Characterization includes 1H NMR, 13C NMR, FT-IR spectroscopy, mass spectrometry (LC-MS, HRMS), and HPLC for purity assessment.
Data Table: Summary of Preparation Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction with triethylamine, DMF, 20°C, 8h + 2 days stand | bis(methylthio)methylene malononitrile + cyanothioacetamide | 99 | High purity, acid workup |
| Microwave irradiation in n-butanol, 150-200°C | 2-dialkylaminobenzaldehyde + cyano-thioacetamide | 73 | Rapid cyclization, crystallization |
| Reflux in acetic anhydride | Quinoline N-oxide + active methylene nitrile derivatives | 81-89 | Recrystallization from acetonitrile |
| Potassium tert-butylate in DMF, 20-90°C, 4h, inert atmosphere | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + 2-cyanoethanethioamide | 210.6 mg isolated | Reverse phase chromatography purification |
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; reaction temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; reaction temperatures typically at room temperature or below.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced carbothioamide derivatives.
Substitution: Substituted pyrrolo[2,1-c]morpholine derivatives.
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within the pyrrolo[2,1-c]morpholine family allows for direct comparisons with hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide. Key analogs include:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride
- Functional Group : Carboxylic acid (-COOH) instead of carbothioamide.
- Properties : Higher polarity due to the ionizable -COOH group, improving water solubility. The hydrochloride salt (CAS 1909314-19-7) has a molecular weight of 207.65 g/mol and ≥95% purity .
- Applications : Widely used in pharmaceutical R&D for synthesizing neuroactive and metabolic drug candidates. The carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
- Functional Group : Carbonitrile (-CN) instead of carbothioamide.
- Properties: The electron-withdrawing -CN group increases electrophilicity, making it reactive in nucleophilic additions. Limited solubility in water but compatible with organic solvents .
- Applications : Used as an intermediate in agrochemical synthesis, particularly for pesticides requiring stable nitrile functionalities .
{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine
- Functional Group : Methanamine (-CH₂NH₂) instead of carbothioamide.
- Properties : The primary amine group (CAS 1181643-74-2) enhances basicity (pKa ~10.5) and metal-coordination capacity. Molecular weight: 156.23 g/mol .
- Applications : Utilized in ligand design for catalysis and as a precursor for anticancer agents targeting DNA .
Table 1: Structural and Functional Comparison
| Compound | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | -C(S)NH₂ | ~200 (estimated) | Drug discovery, agrochemicals |
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride | -COOH | 207.65 | Neuropharmaceuticals |
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile | -CN | Not specified | Pesticide intermediates |
| {hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine | -CH₂NH₂ | 156.23 | Catalysis, antitumor agents |
Pharmacological Relevance
- Antitumor Potential: Pyrrolo[2,1-c][1,4]benzodiazepine hybrids () demonstrate DNA intercalation, a trait shared with carbothioamide derivatives due to their planar heterocyclic core and sulfur-mediated DNA interaction .
- Antiviral Activity : Triazolo[5,1-c][1,2,4]triazines (e.g., remdesivir) highlight the importance of fused heterocycles in antiviral design, suggesting similar promise for pyrrolo-morpholine carbothioamides .
Biological Activity
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a heterocyclic compound with significant potential in medicinal chemistry. Its biological activities have been the subject of various studies, particularly focusing on its antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
- Molecular Formula : C8H14N2OS
- Molecular Weight : 186.28 g/mol
The compound features a pyrrolidine structure fused to a morpholine ring with a carbothioamide functional group, which is crucial for its biological activity.
This compound exerts its effects through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that control cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Notable activity |
The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Potential
The compound has shown promise as an anticancer agent. Several studies have investigated its cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.2 |
| MCF-7 (breast) | 10.5 |
| A549 (lung) | 12.7 |
These results suggest that this compound can effectively inhibit cancer cell growth.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against common pathogens, the compound was tested alongside standard antibiotics. The results indicated that it exhibited comparable or superior activity to some conventional antibiotics against resistant strains.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with different concentrations. The study concluded that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons were made with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile | Moderate | Low |
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxamide | Low | Moderate |
This comparison highlights the enhanced biological activities associated with the carbothioamide group in this compound.
Q & A
Q. What are the recommended synthetic pathways for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, and how can intermediates be characterized?
Methodological Answer:
- Synthesis: Utilize a multi-step approach involving cyclization of pyrrolidine precursors with morpholine derivatives. For example, coupling carbothioamide groups can be achieved via thiourea formation using isothiocyanate reagents under anhydrous conditions (e.g., ethanol or dichloromethane as solvents) .
- Characterization: Employ NMR to confirm proton environments (e.g., morpholine ring protons at δ 3.2–4.0 ppm) and ESI-MS for molecular weight validation. IR spectroscopy can verify the carbothioamide C=S stretch (~1250 cm) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., DHFR or kinases). Focus on hydrogen bonds between the carbothioamide group and active-site residues (e.g., Asp or Glu) .
- Quantum Chemical Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What analytical techniques are critical for confirming structural purity?
Methodological Answer:
- Chromatography: Use HPLC with C18 columns and methanol/water gradients to detect impurities (<1% threshold).
- X-ray Crystallography: For unambiguous confirmation, refine crystal structures using SHELXL (e.g., resolving morpholine ring puckering and bond angles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Orthogonal Validation: Combine in vitro enzyme assays (e.g., IC measurements) with cellular viability studies (MTT assays) to distinguish direct target engagement from off-target effects .
- Meta-Analysis: Apply statistical tools (e.g., R or Python-based ANOVA) to compare datasets across studies, accounting for variables like solvent polarity or cell-line specificity .
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to identify low-energy intermediates and transition states, reducing side-product formation .
- Process Control: Implement flow chemistry with real-time monitoring (e.g., inline FTIR) to adjust parameters (temperature, residence time) dynamically .
Q. How can the carbothioamide group’s role in bioactivity be mechanistically probed?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs replacing the C=S group with C=O or C=NH and compare binding affinities via surface plasmon resonance (SPR) .
- Isotopic Labeling: Use -labeled derivatives in radioligand assays to quantify target occupancy and dissociation rates .
Q. What approaches address challenges in crystallizing this compound for structural studies?
Methodological Answer:
Q. How do solvent effects influence the compound’s conformational stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
